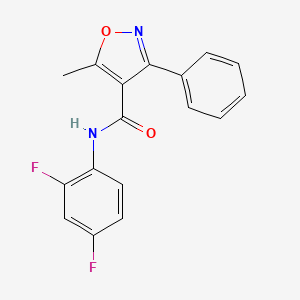

N-(4-chloro-2-methylphenyl)-N'-2-pyridinylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-2-methylphenyl)-N'-2-pyridinylthiourea is part of a class of thiourea derivatives known for their diverse chemical properties and potential applications in various fields, including material science and pharmaceuticals. Thioureas exhibit interesting chemical reactivity and have been studied for their ability to form complexes with metals, potential biological activities, and unique structural characteristics.

Synthesis Analysis

Thiourea derivatives are typically synthesized through the reaction of isothiocyanates with amines. For compounds similar to N-(4-chloro-2-methylphenyl)-N'-2-pyridinylthiourea, the synthesis may involve refluxing a mixture of an appropriate chloro-substituted isothiocyanate with a methyl-substituted aniline or pyridine derivative. The process requires careful control of reaction conditions to ensure specificity and yield (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. These methods provide detailed insights into the bond lengths, bond angles, and overall geometry of the molecule. DFT and TD-DFT calculations are often employed to predict and analyze the electronic structure and absorption properties of these compounds (Abosadiya et al., 2015).

Aplicaciones Científicas De Investigación

Novel Pesticides and Antiviral Agents

- Synthesis and Anti-TMV Activity : A series of N-(pyrimidin-5-yl)-N′-phenylureas were synthesized, showing promising anti-TMV (tobacco mosaic virus) activity, suggesting the potential of related thiourea derivatives in developing antiviral agents (Yuan et al., 2011).

Pharmacological Applications

- Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone showed significant antidepressant and nootropic activities, indicating the scope of thiourea derivatives in neuropsychopharmacology (Thomas et al., 2016).

Chemical Synthesis and Characterization

- Synthesis of Pyridine and Fused Pyridine Derivatives : The creation of a new series of pyridine derivatives, through reactions involving thiourea, underscores the versatility of thiourea derivatives in synthesizing complex chemical structures with potential applications in material science and pharmacology (Al-Issa, 2012).

Spectroscopic and Structural Analysis

- Spectroscopic and Structural Studies : N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives were synthesized, and their structural characteristics were elucidated through comprehensive spectroscopic methods. These studies contribute to the understanding of structural variations on the physical and chemical properties of thiourea derivatives (Abosadiya et al., 2015).

Environmental and Health Impact Studies

- Environmental Exposure Assessment : Investigations into the environmental exposure to pesticides, including organophosphorus and pyrethroid compounds, highlight the significance of monitoring and assessing the impact of chemical residues, potentially including thiourea derivatives, on public health (Babina et al., 2012).

Propiedades

IUPAC Name |

1-(4-chloro-2-methylphenyl)-3-pyridin-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3S/c1-9-8-10(14)5-6-11(9)16-13(18)17-12-4-2-3-7-15-12/h2-8H,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYHYBZRMXACAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)

![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)